1-(2,4-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine
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Overview
Description
1-(2,4-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: Piperazine is synthesized through the cyclization of ethylenediamine with diethylene glycol.
Sulfonylation: The piperazine core is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form 1-benzenesulfonyl-piperazine.
Benzylation: Finally, the benzenesulfonyl-piperazine is reacted with 2,4-dimethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid.
Reduction: Formation of 1-benzenesulfanyl-4-(2,4-dimethoxy-benzyl)-piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-Benzenesulfonyl-4-benzyl-piperazine: Lacks the methoxy groups, which may affect its biological activity.
1-Benzenesulfonyl-4-(2-methoxy-benzyl)-piperazine: Has only one methoxy group, which may result in different chemical and biological properties.
1-Benzenesulfonyl-4-(4-methoxy-benzyl)-piperazine: The position of the methoxy group can influence the compound’s reactivity and interactions.
Uniqueness
1-(2,4-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of two methoxy groups on the benzyl ring, which can significantly influence its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H24N2O4S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H24N2O4S/c1-24-17-9-8-16(19(14-17)25-2)15-20-10-12-21(13-11-20)26(22,23)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
CAXSNKMSODPZEI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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